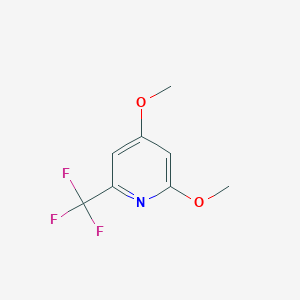

2,4-Dimethoxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,4-dimethoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-5-3-6(8(9,10)11)12-7(4-5)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCXZKAIAPAWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine. The process includes substitution, oxidation, and reduction reactions under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with biological targets .

Synthesis of Agrochemicals:

2,4-Dimethoxy-6-(trifluoromethyl)pyridine is utilized in the production of various agrochemical products. For instance, derivatives of trifluoromethylpyridine have been successfully employed as active ingredients in crop protection products. The first derivative introduced was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals containing the trifluoromethylpyridine moiety .

Biological Applications

Pharmacological Potential:

Research indicates that 2,4-Dimethoxy-6-(trifluoromethyl)pyridine exhibits significant biological activity. It has been studied for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, showing comparable efficacy to established drugs like Celecoxib.

Case Study: Anti-Cancer Efficacy:

A notable study demonstrated the compound's effectiveness in a murine model of cancer. Mice treated with this compound showed a marked reduction in tumor size compared to control groups, with histological analysis indicating increased apoptosis in tumor tissues.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, 2,4-Dimethoxy-6-(trifluoromethyl)pyridine is used to manufacture specialty chemicals and materials that require specific properties such as enhanced stability and reactivity. Its unique chemical characteristics make it suitable for various formulations.

Mechanism of Action

The mechanism by which 2,4-Dimethoxy-6-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2,4-dimethoxy-6-(trifluoromethyl)pyridine can be contextualized by comparing it to analogs with varying substituents or heterocyclic cores. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Functional Group Modifications

- Trifluoromethyl vs. Trichloromethyl : Replacing the -CF₃ group in 2,4-dimethoxy-6-(trifluoromethyl)pyridine with -CCl₃ (as in penclomedine) significantly alters bioactivity. Penclomedine’s -CCl₃ group enhances lipophilicity, contributing to its anticancer properties, but reduces metabolic stability compared to -CF₃ derivatives .

- Methoxy vs.

Physicochemical Properties

- Molecular Weight and Solubility : Derivatives with aryl substituents (e.g., 4-ethoxy-2,6-bis(trifluoromethylphenyl)pyridine) exhibit higher molecular weights (>400 g/mol) and improved aqueous solubility, making them suitable for medicinal chemistry applications .

- Amino Group Effects: The introduction of an -NH₂ group at position 3 (3-amino-2,4-dimethoxy-6-CF₃-pyridine) introduces hydrogen-bonding capability, which may enhance target binding in pharmaceutical contexts but could reduce stability under acidic conditions .

Biological Activity

2,4-Dimethoxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. The trifluoromethyl group enhances its biological activity and stability, making it a compound of interest for research into its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

- Chemical Formula : C₉H₈F₃N₁O₂

- CAS Number : 1227588-22-8

- Molecular Weight : 215.16 g/mol

The biological activity of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic properties.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors that mediate cellular responses, potentially leading to alterations in signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2,4-Dimethoxy-6-(trifluoromethyl)pyridine | K562 | 10 | Induces apoptosis via caspase activation |

| Similar Pyridine Derivative | MCF-7 | 5 | Inhibits cell proliferation through cell cycle arrest |

The mechanism behind these effects often involves the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that these compounds can activate caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyridine derivatives. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| 2,4-Dimethoxy-6-(trifluoromethyl)pyridine | 0.04 |

| Celecoxib (Standard) | 0.04 |

The compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .

Case Studies

A notable study evaluated the efficacy of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine in a murine model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Dimethoxy-6-(trifluoromethyl)pyridine?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions on a pyridine scaffold. For example, trifluoromethyl groups can be introduced using fluorinating agents like KF in DMSO, while methoxy groups are added via alkoxylation under basic conditions (e.g., NaH or K₂CO₃). Reaction intermediates such as chloropyridine derivatives are common precursors .

- Key Considerations : Optimize reaction stoichiometry and solvent polarity to enhance yields. Monitor progress using TLC or HPLC to confirm substitution completion .

Q. Which analytical techniques are most reliable for characterizing 2,4-Dimethoxy-6-(trifluoromethyl)pyridine?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Q. How can researchers safely handle trifluoromethylated pyridines in the lab?

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store waste in designated containers for halogenated organics and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How to resolve contradictions in reactivity data during substitution reactions of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine?

- Troubleshooting :

- Electronic Effects : The electron-withdrawing trifluoromethyl group may deactivate the pyridine ring, slowing nucleophilic attacks. Use stronger nucleophiles (e.g., Grignard reagents) or polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Steric Hindrance : The 2,4-dimethoxy groups may hinder access to reactive sites. Consider protecting group strategies (e.g., silylation) to temporarily block substituents .

Q. What strategies improve the regioselectivity of functionalizing 2,4-Dimethoxy-6-(trifluoromethyl)pyridine?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to guide lithiation at specific positions.

- Cross-coupling : Employ Pd-catalyzed Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 3-position, leveraging the electron-rich pyridine ring .

- Optimization : Screen ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to minimize side reactions .

Q. How to design biological assays to evaluate the bioactivity of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine derivatives?

- Experimental Design :

- Target Identification : Prioritize enzymes/receptors with known sensitivity to trifluoromethyl groups (e.g., kinases, GPCRs).

- Assay Conditions : Use fluorinated analogs as positive controls and assess IC₅₀ values via dose-response curves.

- Data Interpretation : Account for potential fluorescence interference from the trifluoromethyl group in spectrophotometric assays .

Q. What computational methods aid in predicting the physicochemical properties of 2,4-Dimethoxy-6-(trifluoromethyl)pyridine?

- Tools :

- Molecular Dynamics (MD) : Simulate solvation effects and logP values to predict membrane permeability.

- DFT Calculations : Estimate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and reactivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Root Cause : Solvent effects, dynamic exchange processes, or incorrect proton assignments.

- Resolution :

- Re-run NMR experiments in deuterated solvents matching computational conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Why might HPLC purity data conflict with mass spectrometry results?

- Potential Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.